3-Amino-N,N-dimethylbenzamide
CAS No.: 33322-60-0
Cat. No.: VC21059770
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33322-60-0 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 3-amino-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
| Standard InChI Key | LZPLRAXAVPPVSX-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)N |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N |
Introduction
Chemical Structure and Properties
3-Amino-N,N-dimethylbenzamide features a benzene ring with an amino group at position 3 and a dimethylamide functionality. This structural arrangement contributes to its distinctive chemical behavior and potential applications in various fields of chemistry.
Molecular Structure
The compound consists of a benzene ring with an amino group (-NH2) at the meta position (position 3) and a dimethylcarboxamide group (-CON(CH3)2) at position 1. The molecular formula is C9H12N2O, indicating nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom .
Structural Representation
Table 1: Chemical Representation Systems for 3-Amino-N,N-dimethylbenzamide
| Representation Type | Value |
|---|---|
| Molecular Formula | C9H12N2O |
| SMILES Notation | CN(C)C(=O)C1=CC(=CC=C1)N |
| InChI | InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
| InChIKey | LZPLRAXAVPPVSX-UHFFFAOYSA-N |
The SMILES notation and InChI representations provide standardized ways to represent the molecular structure in computer-readable formats, facilitating database searching and computational studies .
Functional Groups
The compound contains several key functional groups that contribute to its chemical reactivity:
-
Aromatic ring (benzene)
-
Primary amine (-NH2) at position 3
-
Amide group (-CON(CH3)2)
-
Tertiary amine within the amide functionality
Each of these functional groups provides potential reaction sites for chemical transformations, making the compound versatile in organic synthesis applications.
Identifiers and Nomenclature
3-Amino-N,N-dimethylbenzamide is recognized by various chemical identifiers in databases and literature, facilitating its tracking and identification across different research platforms.
Standard Identifiers
Table 2: Standard Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 33322-60-0 |
| PubChem CID | 424774 |
| MDL Number | MFCD01168905 |
| European Community (EC) Number | 808-790-6 |
| DSSTox Substance ID | DTXSID00329889 |
| Wikidata | Q82093572 |
| Name Type | Value |
|---|---|
| IUPAC Name | 3-amino-N,N-dimethylbenzamide |
| Common Name | m-Amino-N,N-dimethylbenzamide |
| Systematic Name | Benzamide, 3-amino-N,N-dimethyl- |
| Alternative Names | N,N-Dimethyl-3-aminobenzamide |
The IUPAC name follows standardized chemical nomenclature rules, while alternative names may appear in various research publications and commercial catalogs .
Physical Properties
Understanding the physical properties of 3-Amino-N,N-dimethylbenzamide is essential for predicting its behavior in chemical reactions and formulations.
Basic Physical Properties
Table 4: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.20 g/mol | PubChem |
| Molecular Weight (alternate calculation) | 164.2044 g/mol | VWR |
The molecular weight was computed using PubChem 2.2 (PubChem release 2024.11.20), providing a precise measure for quantitative applications .
Creation and Modification Dates
The compound was first added to the PubChem database on March 26, 2005, and its record was last modified on March 15, 2025, indicating ongoing curation and updates to the information about this compound .
| Supplier | Product Information | Purity | Catalog Numbers |
|---|---|---|---|
| Ambeed (via VWR) | Research Grade | 95% | A677031-1G, A677031-250MG, A677031-5G |
The compound is available in various quantities to accommodate different research needs, from small-scale experimentation to larger synthesis projects .
Usage Classification
The compound is typically labeled "for Research Use Only," indicating its intended use is primarily for laboratory research rather than therapeutic, diagnostic, or other commercial applications .
Chemical Reactions
Understanding the reactivity of 3-Amino-N,N-dimethylbenzamide provides insights into its utility in chemical synthesis.
Amide Group Reactions
The dimethylamide functionality may undergo reactions such as:
-
Hydrolysis to form the corresponding carboxylic acid
-
Reduction to form amines
-
Transamidation with other amines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume